molecular formula C18H18F3NO4 B2489960 N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide CAS No. 1797616-15-9

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2489960
CAS No.: 1797616-15-9
M. Wt: 369.34
InChI Key: FIVYFGWYKGXATD-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide is a complex organic compound known for its unique chemical structure and properties This compound features a trifluoromethyl group attached to a benzamide core, along with a hydroxyethyl group linked to a dimethoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds, such as 3,4-dimethoxyphenylacetic acid and 2-(trifluoromethyl)benzoyl chloride. These intermediates undergo condensation reactions under controlled conditions to form the target compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and high efficiency. The use of automated systems and advanced analytical techniques helps monitor the reaction progress and control the parameters to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The trifluoromethyl and dimethoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve specific solvents, temperatures, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives with altered chemical properties.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing, with the aim of developing new drugs or treatments.

    Industry: The compound’s properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the hydroxyethyl and dimethoxyphenyl groups contribute to its overall reactivity and stability. These interactions can modulate biological processes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide
  • N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide

Uniqueness

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it distinct from other similar compounds. Additionally, the combination of hydroxyethyl and dimethoxyphenyl groups provides a versatile platform for further functionalization and application in various research fields.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO4/c1-25-15-8-7-11(9-16(15)26-2)14(23)10-22-17(24)12-5-3-4-6-13(12)18(19,20)21/h3-9,14,23H,10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVYFGWYKGXATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CNC(=O)C2=CC=CC=C2C(F)(F)F)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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